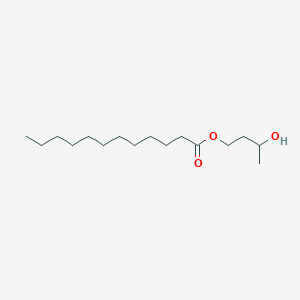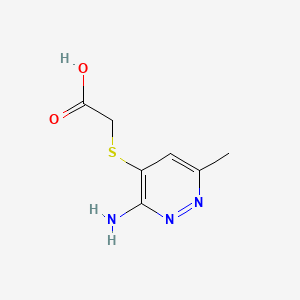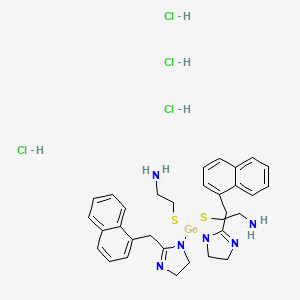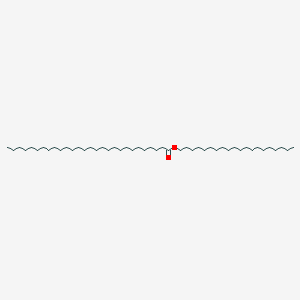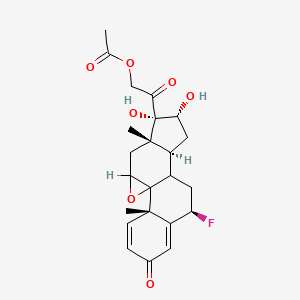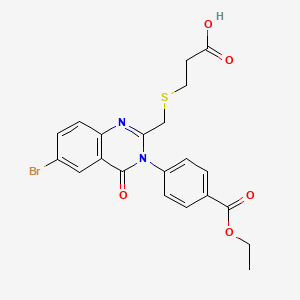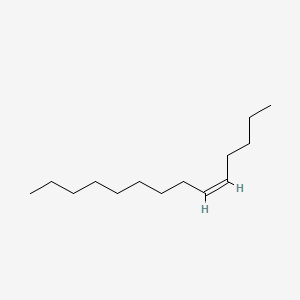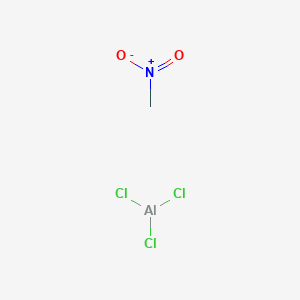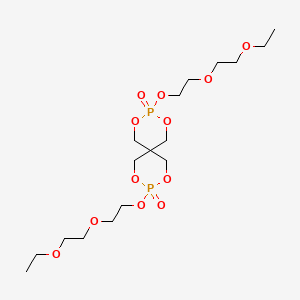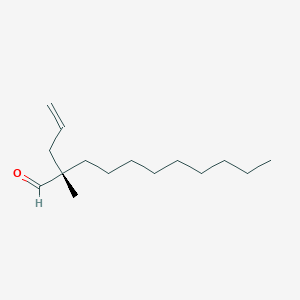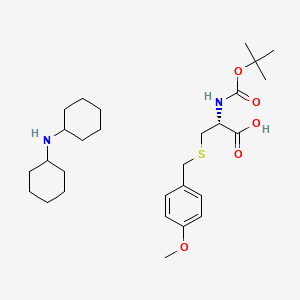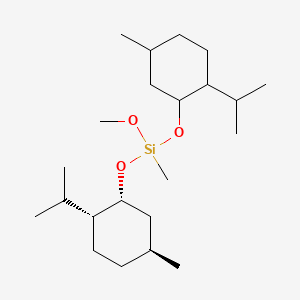
(1R-(1alpha,(1R*,2S*,5R*),2beta,5alpha))-Bis((2-isopropyl-5-methylcyclohexyl)oxy)methoxymethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-126-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
EINECS 281-126-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another under specific conditions.
Wissenschaftliche Forschungsanwendungen
EINECS 281-126-5 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for potential therapeutic applications and its interactions with biological targets.
Industry: Utilized in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of EINECS 281-126-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
EINECS 281-126-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cyclohexyl bromide: EINECS 203-622-2
4-Bromoacetanilide: EINECS 203-154-9
Phenyl benzoate: EINECS 202-293-2
These compounds share certain chemical properties and reactivity patterns but differ in their specific applications and effects.
Eigenschaften
CAS-Nummer |
83863-61-0 |
|---|---|
Molekularformel |
C22H44O3Si |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
methoxy-methyl-[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C22H44O3Si/c1-15(2)19-11-9-17(5)13-21(19)24-26(8,23-7)25-22-14-18(6)10-12-20(22)16(3)4/h15-22H,9-14H2,1-8H3/t17-,18?,19+,20?,21+,22?,26?/m0/s1 |
InChI-Schlüssel |
RVRIHPAPAALBLQ-DJCKWCTKSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O[Si](C)(OC)OC2CC(CCC2C(C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)O[Si](C)(OC)OC2CC(CCC2C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


